Cas no 2229596-81-8 (2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid is a specialized organic compound with significant applications in medicinal chemistry. It boasts a unique cyclopropyl ring and a 2-fluorophenyl substituent, contributing to its distinct pharmacological properties. The presence of a hydroxyl group provides versatility for further chemical modifications, making it a valuable intermediate for the synthesis of various bioactive molecules. This compound's structural features and functional groups render it a promising candidate for research and development in drug discovery.
2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid structure
2229596-81-8 structure
Product name:2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid
CAS No:2229596-81-8
MF:C11H11FO3
Molecular Weight:210.201647043228
CID:5912516
PubChem ID:165754688

2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid
    • 2229596-81-8
    • 2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
    • EN300-1833405
    • インチ: 1S/C11H11FO3/c12-8-4-2-1-3-7(8)11(5-6-11)9(13)10(14)15/h1-4,9,13H,5-6H2,(H,14,15)
    • InChIKey: MGDDZXJVOLIEPL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1(C(C(=O)O)O)CC1

計算された属性

  • 精确分子量: 210.06922237g/mol
  • 同位素质量: 210.06922237g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 57.5Ų

2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1833405-0.5g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
0.5g
$1440.0 2023-09-19
Enamine
EN300-1833405-5.0g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
5g
$4349.0 2023-06-01
Enamine
EN300-1833405-0.1g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
0.1g
$1320.0 2023-09-19
Enamine
EN300-1833405-1.0g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
1g
$1500.0 2023-06-01
Enamine
EN300-1833405-2.5g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
2.5g
$2940.0 2023-09-19
Enamine
EN300-1833405-1g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
1g
$1500.0 2023-09-19
Enamine
EN300-1833405-10g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
10g
$6450.0 2023-09-19
Enamine
EN300-1833405-5g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
5g
$4349.0 2023-09-19
Enamine
EN300-1833405-10.0g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
10g
$6450.0 2023-06-01
Enamine
EN300-1833405-0.25g
2-[1-(2-fluorophenyl)cyclopropyl]-2-hydroxyacetic acid
2229596-81-8
0.25g
$1381.0 2023-09-19

2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid 関連文献

2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acidに関する追加情報

Introduction to 2-(1-(2-Fluorophenyl)cyclopropyl)-2-hydroxyacetic Acid (CAS No. 2229596-81-8)

2-(1-(2-Fluorophenyl)cyclopropyl)-2-hydroxyacetic acid is a compound with the CAS number 2229596-81-8. This compound belongs to the class of organic acids, specifically hydroxyacetic acids, and features a unique structure that combines a cyclopropyl group with a fluorophenyl substituent. The molecule's structure is characterized by a cyclopropane ring attached to a 2-fluorophenyl group and a hydroxyl group on the same carbon atom as the carboxylic acid functional group. This combination of functional groups makes it a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of cyclopropyl-containing compounds has been an area of significant interest in organic chemistry due to their unique electronic properties and structural rigidity. The presence of the cyclopropane ring in 2-(1-(2-fluorophenyl)cyclopropyl)-2-hydroxyacetic acid introduces strain into the molecule, which can enhance reactivity in certain chemical reactions. Recent studies have explored the use of such strained ring systems in drug design, where they can contribute to improved bioavailability and target specificity.

The fluorine atom in the fluorophenyl group adds another layer of complexity to this compound's structure. Fluorine substitution is known to influence both the physical and chemical properties of aromatic compounds. In this case, the fluorine atom can modulate the electronic environment around the cyclopropane ring, potentially affecting its reactivity and stability. Researchers have reported that fluorinated aromatic compounds often exhibit enhanced pharmacokinetic profiles, making them attractive candidates for drug development.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of cyclopropyl-containing compounds like 2-(1-(2-fluorophenyl)cyclopropyl)-2-hydroxyacetic acid. These studies have provided insights into the molecule's potential as a building block for more complex structures or as an intermediate in organic synthesis. For instance, the hydroxyl group on this compound can serve as a site for further functionalization, enabling the creation of derivatives with diverse biological activities.

In terms of applications, cyclopropyl-containing compounds are being investigated for their potential in antimicrobial agents, anticancer drugs, and agricultural chemicals. The combination of a hydroxyl group and a fluorinated aromatic ring in cyclopropane-based structures may confer unique biological activities that could be harnessed for therapeutic purposes. For example, recent research has highlighted the role of such compounds in modulating enzyme activity or disrupting cellular signaling pathways.

The synthesis of cyclopropane-based structures like cyclopropylethanoic acid derivatives often involves challenging reaction conditions due to the inherent strain in cyclopropane rings. However, advancements in catalytic methods and transition metal-mediated reactions have made it possible to construct these compounds with greater efficiency and selectivity. These developments are expected to pave the way for large-scale production of such compounds for industrial applications.

From an environmental standpoint, understanding the degradation pathways and ecological impact of cyclopropane-based compounds is crucial for their sustainable use. Recent studies have focused on assessing the biodegradability of such compounds under various environmental conditions. These efforts aim to ensure that their introduction into industrial processes does not pose significant risks to ecosystems.

In conclusion, cyclopropane-based structures, particularly those incorporating fluorinated aromatic groups like cyclopentanone derivatives, represent an exciting area of research with wide-ranging implications across multiple disciplines. As our understanding of their chemical properties and biological activities continues to grow, so too does their potential for contributing to innovative solutions in medicine, agriculture, and materials science.

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